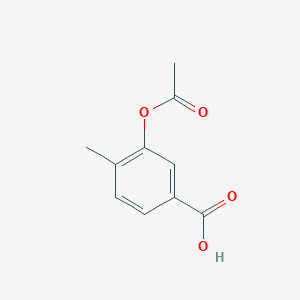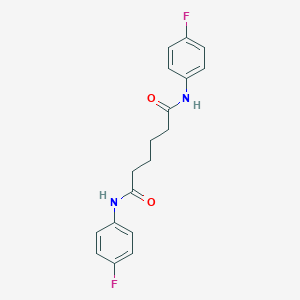![molecular formula C27H29NO5S2 B187452 [1,2-Bis(propylsulfonyl)pyrrolo[2,1-a]isoquinolin-3-yl](2,4-dimethylphenyl)methanone CAS No. 5309-99-9](/img/structure/B187452.png)
[1,2-Bis(propylsulfonyl)pyrrolo[2,1-a]isoquinolin-3-yl](2,4-dimethylphenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1,2-Bis(propylsulfonyl)pyrrolo[2,1-a]isoquinolin-3-yl](2,4-dimethylphenyl)methanone, also known as BPIP, is a synthetic compound that has been studied for its potential use in scientific research. BPIP has shown promise as a tool for investigating the mechanisms of certain biological processes, and has the potential to be used in the development of new drugs and therapies.
Wirkmechanismus
[1,2-Bis(propylsulfonyl)pyrrolo[2,1-a]isoquinolin-3-yl](2,4-dimethylphenyl)methanone works by inhibiting the activity of certain enzymes and receptors in the body. Specifically, it has been shown to inhibit the activity of PARP enzymes, which are involved in DNA repair, as well as certain receptors in the brain that are involved in the regulation of neurotransmitters.
Biochemical and Physiological Effects:
[1,2-Bis(propylsulfonyl)pyrrolo[2,1-a]isoquinolin-3-yl](2,4-dimethylphenyl)methanone has been shown to have a variety of biochemical and physiological effects. In addition to its effects on DNA repair and neurotransmitter regulation, it has also been shown to have anti-inflammatory properties and to inhibit the growth of certain cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using [1,2-Bis(propylsulfonyl)pyrrolo[2,1-a]isoquinolin-3-yl](2,4-dimethylphenyl)methanone in lab experiments is its specificity. Because it targets specific enzymes and receptors, it can provide more precise insights into the mechanisms of certain biological processes. However, one limitation is that it can be difficult to obtain in large quantities, which can limit its use in certain experiments.
Zukünftige Richtungen
There are a number of potential future directions for research on [1,2-Bis(propylsulfonyl)pyrrolo[2,1-a]isoquinolin-3-yl](2,4-dimethylphenyl)methanone. One area of interest is in the development of new cancer therapies that target PARP enzymes. Another area of interest is in the development of new drugs for the treatment of neurological disorders, based on [1,2-Bis(propylsulfonyl)pyrrolo[2,1-a]isoquinolin-3-yl](2,4-dimethylphenyl)methanone's effects on neurotransmitter regulation. Additionally, further research could be conducted on the anti-inflammatory properties of [1,2-Bis(propylsulfonyl)pyrrolo[2,1-a]isoquinolin-3-yl](2,4-dimethylphenyl)methanone and its potential use in the treatment of inflammatory diseases.
Synthesemethoden
[1,2-Bis(propylsulfonyl)pyrrolo[2,1-a]isoquinolin-3-yl](2,4-dimethylphenyl)methanone can be synthesized using a multi-step process that involves the reaction of various chemicals. The exact method of synthesis can vary depending on the specific laboratory or research group, but typically involves the use of reagents such as propylsulfonyl chloride, 2,4-dimethylphenylamine, and pyrrole.
Wissenschaftliche Forschungsanwendungen
[1,2-Bis(propylsulfonyl)pyrrolo[2,1-a]isoquinolin-3-yl](2,4-dimethylphenyl)methanone has been studied for its potential use in a variety of scientific research applications. One area of interest is in the study of DNA repair mechanisms and the role of certain proteins in this process. [1,2-Bis(propylsulfonyl)pyrrolo[2,1-a]isoquinolin-3-yl](2,4-dimethylphenyl)methanone has been shown to inhibit the activity of certain enzymes involved in DNA repair, which could provide insight into the development of new cancer therapies.
Another area of interest is in the study of the nervous system and the role of certain neurotransmitters. [1,2-Bis(propylsulfonyl)pyrrolo[2,1-a]isoquinolin-3-yl](2,4-dimethylphenyl)methanone has been shown to bind to specific receptors in the brain, which could be useful in the development of new drugs for the treatment of neurological disorders.
Eigenschaften
CAS-Nummer |
5309-99-9 |
|---|---|
Produktname |
[1,2-Bis(propylsulfonyl)pyrrolo[2,1-a]isoquinolin-3-yl](2,4-dimethylphenyl)methanone |
Molekularformel |
C27H29NO5S2 |
Molekulargewicht |
511.7 g/mol |
IUPAC-Name |
[1,2-bis(propylsulfonyl)pyrrolo[2,1-a]isoquinolin-3-yl]-(2,4-dimethylphenyl)methanone |
InChI |
InChI=1S/C27H29NO5S2/c1-5-15-34(30,31)26-23-22-10-8-7-9-20(22)13-14-28(23)24(27(26)35(32,33)16-6-2)25(29)21-12-11-18(3)17-19(21)4/h7-14,17H,5-6,15-16H2,1-4H3 |
InChI-Schlüssel |
XWBXPNRAVZVQHC-UHFFFAOYSA-N |
SMILES |
CCCS(=O)(=O)C1=C2C3=CC=CC=C3C=CN2C(=C1S(=O)(=O)CCC)C(=O)C4=C(C=C(C=C4)C)C |
Kanonische SMILES |
CCCS(=O)(=O)C1=C2C3=CC=CC=C3C=CN2C(=C1S(=O)(=O)CCC)C(=O)C4=C(C=C(C=C4)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![5'-bromospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B187377.png)

![2-Mercapto-5,7-dimethyl-pyrido[2,3-d]pyrimidin-4-ol](/img/structure/B187379.png)




